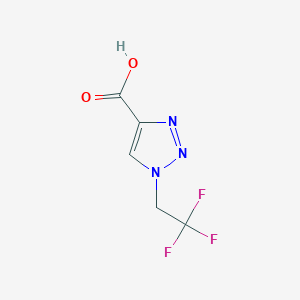

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a trifluoroethyl substituent at the 1-position of the triazole ring and a carboxylic acid group at the 4-position. The trifluoroethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme-targeting therapies .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-1-3(4(12)13)9-10-11/h1H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONMHTNINSNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856905-32-3 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Specific Procedure (Adapted from Patent CN100335467C):

- Reactants: 2,2,2-trifluoroethyl azide (R-CH2N3, where R = trifluoroethyl) and a terminal alkyne.

- Catalysts and reagents: Copper(I) iodide (CuI), tri-n-butylamine (Bu3N) as base, and iodine monochloride (ICl) as an additive.

- Solvent: Anhydrous acetonitrile.

- Conditions: Reaction performed under nitrogen atmosphere at room temperature for approximately 20 hours.

- Outcome: Formation of 5-iodo-4-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole intermediate with high regioselectivity.

This method provides a robust route to the triazole core bearing the trifluoroethyl substituent, which can then be further functionalized to introduce the carboxylic acid group.

Hydrolysis of Ester Precursors to Obtain the Carboxylic Acid

Following the formation of the triazole ring, the 4-position carboxylic acid group is typically introduced by hydrolysis of the corresponding ester derivative.

Key Points from US Patent US20180029999A1:

- The 1-substituted-1H-1,2,3-triazole-4-carboxylic acid can be prepared by hydrolyzing the ethyl ester of the triazole derivative.

- Hydrolysis is performed under alkaline conditions, commonly using sodium hydroxide or potassium hydroxide in aqueous or mixed solvent systems.

- The reaction proceeds with high yield and purity.

- This approach circumvents the use of expensive propiolic acid ethyl ester and avoids handling highly toxic sodium azide directly.

- The method is designed to be simple, efficient, and suitable for industrial scale-up.

- The substituent R in the triazole nitrogen can be alkyl, aryl, aralkyl, or heteroaryl groups, including the 2,2,2-trifluoroethyl group.

This hydrolysis step is critical for converting the intermediate esters obtained from CuAAC into the target carboxylic acid compound.

Summary Table of Preparation Steps

Research Findings and Advantages of the Described Methods

- The copper-catalyzed azide-alkyne cycloaddition is highly regioselective and efficient, producing the triazole core with the trifluoroethyl substituent in good yield.

- The use of iodine monochloride as an additive enhances the reaction efficiency and selectivity.

- The hydrolysis step avoids the use of hazardous reagents and is amenable to large-scale production.

- The overall synthetic route is designed to be operationally simple, cost-effective, and suitable for producing pharmaceutical intermediates with high purity.

- The methods address previous limitations such as the cost of starting materials and safety concerns with azides.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique pharmacokinetic properties imparted by the trifluoroethyl group.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparative Insights

Substituent Impact on Bioactivity: Aromatic vs. Alkyl Substituents: Aryl groups (e.g., 2-aminophenyl, 4-ethoxyphenyl) enhance π-π stacking interactions with biological targets, contributing to antimicrobial activity . In contrast, alkyl substituents like trifluoroethyl improve metabolic stability and membrane permeability . Fluorine Effects: Trifluoroethyl and difluorobenzyl groups increase lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or methyl groups) .

Synthetic Accessibility :

- Click chemistry (CuAAC) is a versatile route for triazole-carboxylic acids with aryl/alkyl azides and terminal alkynes .

- Base-catalyzed reactions with β-ketoesters enable functionalization at C5 (e.g., formyl groups) but require protection/deprotection steps .

Tautomerism and Reactivity :

- 5-Formyl derivatives exhibit ring-chain tautomerism, influencing reactivity in subsequent synthetic modifications (e.g., cyclization to furotriazolones) .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique trifluoroethyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C5H4F3N3O

- Molar Mass : 179.1 g/mol

- Structure : The compound features a triazole ring and a carboxylic acid functional group that are critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including this compound. The presence of the triazole ring has been linked to significant antiproliferative effects against various cancer cell lines.

- Study Findings : In vitro tests demonstrated that compounds with triazole structures exhibited varying degrees of activity against cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells. Specifically, a derivative containing the triazole ring showed an IC50 value of 9.6 μM in HMEC-1 cells compared to a higher IC50 for the amide counterpart (41 μM), indicating enhanced potency due to the triazole structure .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative | HMEC-1 | 9.6 ± 0.7 |

| Amide Counterpart | HMEC-1 | 41 ± 3 |

The mechanism underlying the anticancer activity of triazole derivatives often involves the inhibition of key enzymes and pathways associated with tumor growth and proliferation. The trifluoroethyl group may enhance binding affinity to target proteins, thereby improving efficacy.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives of 1H-1,2,3-triazoles can inhibit fungal growth and have shown promise in treating infections caused by resistant strains.

- Case Study : A study reported that certain triazole derivatives exhibited significant antifungal activity against Candida spp., demonstrating potential as therapeutic agents in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications at various positions on the triazole ring and substituents like trifluoroethyl can significantly alter their pharmacological profiles.

Key Observations:

- Trifluoroethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Carboxylic Acid Functionality : Plays a role in solubility and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC). Starting materials include 2,2,2-trifluoroethyl azide and a propiolic acid derivative (e.g., ethyl propiolate). Post-cycloaddition hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization requires careful control of reaction temperature (60–80°C) and stoichiometric ratios .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- 19F NMR : A singlet near δ -70 ppm confirms the trifluoroethyl group.

- 1H NMR : The triazole proton appears as a singlet (~δ 8.2–8.5 ppm), while the trifluoroethyl group’s CH2 resonates as a quartet (~δ 4.0–4.5 ppm, J = 8–10 Hz).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular weight (e.g., 225.10 g/mol). X-ray crystallography (as in ) can resolve regiochemistry and confirm crystal packing .

Q. What are the solubility properties, and how should they inform experimental design?

The compound exhibits limited aqueous solubility (~0.1 mg/mL in water at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO) or under basic conditions (pH > 10, forming the carboxylate salt). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to avoid precipitation. Stability tests (HPLC monitoring over 24h) are advised to confirm integrity in solution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the trifluoroethyl group’s role in bioactivity?

- Electronic Effects : Compare logP and Hammett σ values of trifluoroethyl vs. ethyl/alkyl analogues to assess hydrophobicity and electron-withdrawing effects.

- Biological Assays : Test inhibition potency (e.g., IC50) against target enzymes (e.g., kinases, metalloproteases) using fluorescence-based assays.

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent effects with binding affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Purity Verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity.

- Stereochemical Confirmation : Chiral HPLC or X-ray diffraction to rule out regioisomeric byproducts.

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine). Orthogonal assays (SPR, ITC) validate binding kinetics .

Q. What strategies enable regioselective functionalization of the triazole ring?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at position 5 to direct electrophilic substitution to position 4.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (Pd(OAc)₂, K2CO3, DMF/H2O) at position 4.

- Photocatalysis : Visible-light-mediated C–H functionalization (e.g., trifluoromethylation) using Ru(bpy)3Cl2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.